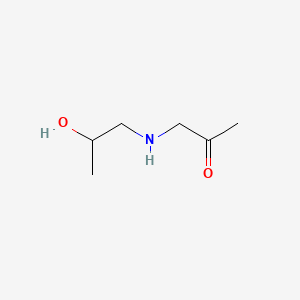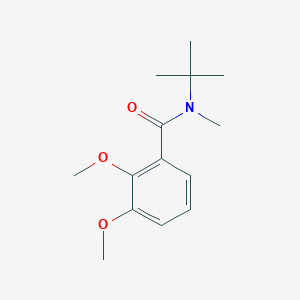![molecular formula C14H11BrO3 B13838744 2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 2’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-bromo-4’-methoxybiphenyl-3-carboxylic acid typically involves the bromination of 4’-methoxybiphenyl followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in 2’-bromo-4’-methoxybiphenyl-3-carboxylic acid can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and chemicals, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-bromo-4’-methoxybiphenyl-3-carboxylic acid involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but with the bromine atom at the 4 position.
2-Bromo-3-thiophenecarboxylic acid: Contains a thiophene ring instead of a biphenyl structure.
Methyl 4-bromo-2-fluoropyridine-3-carboxylate: Contains a pyridine ring and a fluorine atom.
Uniqueness: 2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure. The combination of bromine, methoxy, and carboxylic acid groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H11BrO3 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
2-bromo-6-methoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO3/c1-18-11-8-7-10(9-5-3-2-4-6-9)13(15)12(11)14(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
VZEOWCJVKTZDLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



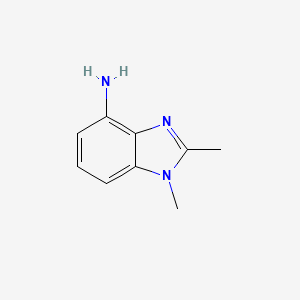
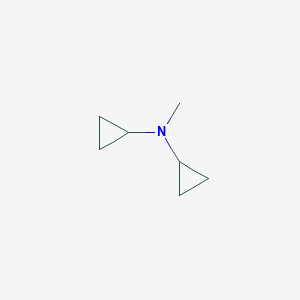
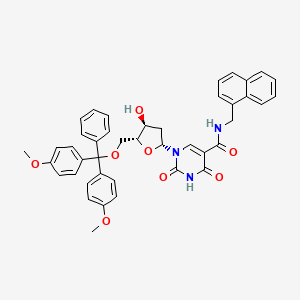
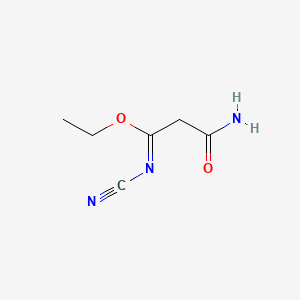


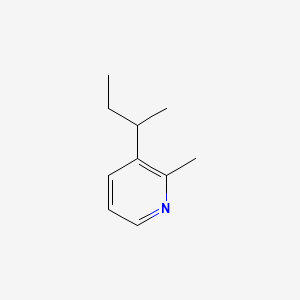
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
